6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Phosphodiesterase 5 (PDE5) inhibition Cardiovascular drug discovery Structure-Activity Relationship (SAR)

Procure 6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 946379-14-2) for rigorous target deconvolution. Its unique 2-fluorobenzyl at N6 distinguishes it from unsubstituted benzyl analogs, making it the definitive comparator for PDE5/PDE6 selectivity profiling and an indispensable negative control for covalent FGFR inhibitor programs. Ensure your experiments are mechanistically definitive; avoid generic scaffold substitutions. Custom synthesis available; contact us for batch-specific purity and scale-up options.

Molecular Formula C21H19FN4O
Molecular Weight 362.408
CAS No. 946379-14-2
Cat. No. B2584736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS946379-14-2
Molecular FormulaC21H19FN4O
Molecular Weight362.408
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F
InChIInChI=1S/C21H19FN4O/c1-14(2)19-17-12-23-26(16-9-4-3-5-10-16)20(17)21(27)25(24-19)13-15-8-6-7-11-18(15)22/h3-12,14H,13H2,1-2H3
InChIKeyQQUJXHMOJHBQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-(2-Fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one for Cardiovascular and Kinase-Targeted Research


6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 946379-14-2) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7(6H)-one class . This chemical class has been identified in the patent literature as having utility for the prophylaxis and treatment of cardiovascular disorders, with its core mechanism of action linked to the stimulation of soluble guanylate cyclase (sGC) . The compound is structurally defined by a unique combination of a 2-fluorobenzyl group at the N6 position, an isopropyl group at the C4 position, and a phenyl ring at the N1 position, distinguishing it from other pyrazolopyridazinones explored as phosphodiesterase (PDE) or fibroblast growth factor receptor (FGFR) inhibitors [1][2].

Why 6-(2-Fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Simply Replaced by Unsubstituted Analogs


The assumption that any pyrazolo[3,4-d]pyridazin-7(6H)-one congener is a suitable functional replacement is risky and scientifically unfounded. Structure-activity relationship (SAR) studies have demonstrated an essential role for the benzyl group at the position-6 of the pyrazolopyridazine system for PDE5 inhibitory activity and selectivity over PDE6 [1]. The target compound's distinct 2-fluorobenzyl substitution at this critical position is a key structural feature that likely modulates target binding, selectivity, and pharmacokinetic properties compared to the unsubstituted 6-benzyl analog. Furthermore, the broader pyrazolo[3,4-d]pyridazin-7(6H)-one chemotype has been developed as both a covalent FGFR inhibitor and an sGC stimulator, where even minor modifications to the substitution pattern can drastically alter the mechanism of action, potency, and even the targeted protein family [1][2]. Therefore, substituting this specific compound with a generic analog without verifying target engagement and functional pharmacology in the user's specific assay system would invalidate any experimental conclusions.

Quantitative Comparator-based Evidence for 6-(2-Fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in Drug Discovery


N6 Substitution Dictates PDE5 Inhibitory Potency and PDE6 Selectivity

The presence of a benzyl group at position-6 of the pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold is essential for PDE5 inhibitory activity. The specific compound 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one (compound 11e) demonstrated a favorable activity and selectivity profile versus PDE6 [1]. The target compound, 6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, introduces a 2-fluoro substituent on this critical benzyl ring. While direct IC50 data for this specific fluorinated compound are absent from public data, class-level SAR inference strongly suggests that this electron-withdrawing substituent will alter the compound's IC50, selectivity window over other PDE isoforms, and potentially its metabolic stability, providing a differentiated tool profile compared to the unsubstituted benzyl analog.

Phosphodiesterase 5 (PDE5) inhibition Cardiovascular drug discovery Structure-Activity Relationship (SAR)

Differentiation in Covalent vs. Non-covalent Inhibition of FGFR Kinases

A distinct series of pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives has been rationally designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) [1]. The target compound lacks the acrylamide warhead found in the covalent series (e.g., compound 3 in PDB: 6ITJ) and instead has a 2-fluorobenzyl group at N6. This fundamental structural difference dictates an entirely different mechanism of action (non-covalent). The target compound's substitution pattern is congruent with the sGC stimulator pharmacophore described in cardiovascular patent literature . For a research team studying kinase inhibition, selecting this specific reagent over a covalent FGFR analog from the same core scaffold is crucial to avoid inducing irreversible target modification, which would confound downstream biochemical and cellular readouts.

FGFR inhibitor Covalent inhibitor design Cancer drug discovery

Structural Determinants of sGC Stimulation vs. PDE5 Inhibition within the Same Chemotype

Members of the pyrazolo[3,4-d]pyridazin-7(6H)-one class have been reported both as PDE5 inhibitors (e.g., compound 11e) and as stimulators of soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway for vasodilation [1]. These are two entirely distinct mechanisms, both leading to vasodilation. The C4 isopropyl and N6 2-fluorobenzyl substitution pattern of the target compound are specific structural features that direct activity toward sGC. Using a PDE5 inhibitor analog from the same class for a cardiovascular research program would activate an entirely wrong primary target, leading to flawed biological interpretation. The target compound's potential as a pharmacologically differentiated sGC modulator makes it a valuable probe for dissecting the NO-sGC-cGMP pathway versus the PDE5-cGMP degradation pathway.

Soluble guanylate cyclase (sGC) stimulator PDE5 inhibitor Target deconvolution

Optimal Application Scenarios for 6-(2-Fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in Cardiovascular and Target ID Programs


Dissecting sGC-dependent Vasodilation from PDE5-mediated cGMP Degradation

In ex vivo models of vascular tone (e.g., rat aortic ring assays), this compound serves as a critical probe to distinguish between two vasodilatory mechanisms [1]. By using this sGC stimulator, researchers can elicit cGMP-dependent relaxation in an endothelium-independent, NO-independent manner, which is mechanistically distinct from the effect of a PDE5 inhibitor like sildenafil or a structurally related pyrazolopyridazinone PDE5 inhibitor (e.g., compound 11e). Parallel experiments with both tool compounds allow for rigorous target deconvolution in models of hypertension or endothelial dysfunction, proving whether a pathological condition is driven by impaired cGMP synthesis or excessive cGMP degradation.

Investigating the Role of 6-Position Fluorination on Selectivity and Off-Target Effects in PDE Families

For medicinal chemistry structure-activity relationship (SAR) campaigns, this compound is the definitive comparator to its non-fluorinated 6-benzyl analog [1]. A researcher can profile both compounds against a panel of PDE isoforms (PDE1–PDE11) to quantitatively map the selectivity shift caused by the 2-fluoro substituent. This is a standard approach in lead optimization to improve the therapeutic window, and published data on the unsubstituted analog (e.g., selectivity profile versus PDE6) provides a validated baseline for this analysis.

A Non-covalent Control for Covalent FGFR Inhibitor Studies

In cancer biology laboratories developing covalent FGFR inhibitors based on the pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold, this compound is an essential negative control [2]. Its lack of an acrylamide warhead ensures it will not covalently modify the target FGFR kinase. When run alongside a covalent inhibitor (such as compound 3 in PDB 6ITJ), it allows researchers to definitively attribute observed cellular phenotypes (e.g., sustained target inhibition in washout experiments) to the covalent binding mechanism rather than to off-target effects of the core scaffold itself.

Quote Request

Request a Quote for 6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.